(m-Terphenyl-5'-yl)trimethylsilane chemical properties
(m-Terphenyl-5'-yl)trimethylsilane chemical properties
An In-Depth Technical Guide to (m-Terphenyl-5'-yl)trimethylsilane: Properties, Synthesis, and Applications
Executive Summary
(m-Terphenyl-5'-yl)trimethylsilane (CAS No. 128388-53-4) is a specialized organosilane compound that merges the distinct properties of a sterically demanding m-terphenyl scaffold with the versatile functionality of a trimethylsilyl group.[1][2] The m-terphenyl framework provides a rigid, three-dimensional architecture that is instrumental in creating controlled steric environments, a feature highly sought after in modern organometallic chemistry for the stabilization of reactive, low-coordination metal centers.[3][4] The addition of the trimethylsilyl moiety not only enhances solubility in organic solvents but also serves as a crucial synthetic handle for further functionalization, making this molecule a valuable building block in the synthesis of advanced materials for organic electronics and as a complex scaffold in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic protocol, and explores its current and potential applications for researchers in materials science and drug development.
The Architectural Significance of the m-Terphenyl Scaffold and Silyl Functionality
The utility of (m-Terphenyl-5'-yl)trimethylsilane stems from the synergistic combination of its two primary components: the m-terphenyl core and the trimethylsilyl group.
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The m-Terphenyl Core : Unlike their linear p-terphenyl isomers, m-terphenyls feature a bent 1,3-diphenylbenzene structure.[5] This non-linear arrangement creates a defined three-dimensional pocket, which is exceptionally effective at sterically shielding a central point of attachment.[3] This property is paramount in ligand design, where the m-terphenyl group can encapsulate a metal center, preventing unwanted side reactions, oligomerization, or decomposition, thereby enabling the isolation and study of unique coordination complexes.[4][6][7]
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The Trimethylsilyl (-SiMe₃) Group : Organosilanes are widely used to modify the properties of organic molecules.[8] The trimethylsilyl group in this compound serves several key purposes:
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Synthetic Versatility : The C-Si bond can be selectively cleaved and replaced with a variety of other functional groups (e.g., halogens, boronic esters) via ipso-substitution, providing a gateway to a diverse range of 5'-functionalized m-terphenyl derivatives.
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Solubility Enhancement : The non-polar and lipophilic nature of the -SiMe₃ group significantly improves the solubility of the bulky terphenyl scaffold in common organic solvents, facilitating its use in solution-phase reactions and processing.
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Electronic Tuning : While primarily an electron-donating group through hyperconjugation, the silyl moiety can influence the electronic properties of the aromatic system, which is a critical parameter in the design of organic semiconductors.[6]
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Physicochemical Properties
The compound is typically supplied as a stable, crystalline solid.[9] Its key physical and chemical properties are summarized below, highlighting its suitability for use in moisture-sensitive organometallic synthesis and materials fabrication.
| Property | Value | Source(s) |
| CAS Number | 128388-53-4 | [1][2] |
| Molecular Formula | C₂₁H₂₂Si | [1][2] |
| Molecular Weight | 302.49 g/mol | [1][9] |
| IUPAC Name | (3,5-Diphenylphenyl)trimethylsilane | [1] |
| Synonyms | 3,5-Diphenyl-1-trimethylsilylbenzene, Trimethyl(m-terphenyl-5'-yl)silane | [9] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 79.0 to 83.0 °C | [2][9] |
| Boiling Point | 398.6 ± 31.0 °C at 760 mmHg | [2] |
| Density | ~1.0 g/cm³ | [2] |
| Solubility | Practically insoluble in water; Soluble in DMF, methanol; Sparingly soluble in acetic acid. | [2] |
| Stability | Moisture sensitive. Recommended to store under an inert atmosphere. | [9] |
Synthesis and Characterization
While a direct, peer-reviewed synthesis is not extensively documented in initial literature searches, a robust and scalable synthetic route can be designed based on established organometallic cross-coupling and silylation methodologies.[10] The proposed pathway leverages the differential reactivity of C-Br bonds in a polyhalogenated precursor.
Retrosynthetic Analysis and Proposed Strategy
A logical approach begins with 1,3,5-tribromobenzene. The strategy involves two sequential reactions: a selective double Suzuki cross-coupling to form the m-terphenyl core, followed by functionalization of the remaining C-Br bond to install the trimethylsilyl group. This sequence is chosen because the Suzuki coupling is highly reliable for C(sp²)-C(sp²) bond formation, and the subsequent lithiation/silylation of the aryl bromide is an efficient method for creating the C-Si bond.
Caption: Proposed synthetic workflow for (m-Terphenyl-5'-yl)trimethylsilane.
Detailed Experimental Protocol
Objective: To synthesize (m-Terphenyl-5'-yl)trimethylsilane from 1,3,5-tribromobenzene.
Step 1: Synthesis of 5'-Bromo-m-terphenyl (Intermediate)
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,3,5-tribromobenzene (1.0 equiv.), phenylboronic acid (2.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv.).
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Solvent and Base: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (3.0 equiv.).
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Reaction: Heat the mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS. The choice of a palladium catalyst is critical; Pd(PPh₃)₄ is robust and commercially available, making it a trustworthy choice for this type of Suzuki coupling.
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Workup: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5'-Bromo-m-terphenyl as a solid.
Step 2: Synthesis of (m-Terphenyl-5'-yl)trimethylsilane (Final Product)
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Reactor Setup: In a flame-dried Schlenk flask under argon, dissolve the 5'-Bromo-m-terphenyl intermediate (1.0 equiv.) in anhydrous THF.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise via syringe. Stir the mixture at this temperature for 1 hour. The low temperature is essential to prevent side reactions and ensure efficient lithium-halogen exchange.
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Silylation: Add freshly distilled trimethylsilyl chloride (TMSCl, 1.2 equiv.) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
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Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: After removing the solvent in vacuo, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography to yield (m-Terphenyl-5'-yl)trimethylsilane as a white crystalline solid.
Spectroscopic Characterization (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ ≈ 7.60-7.80 ppm (m, Ar-H): Protons on the central phenyl ring and ortho-protons of the flanking phenyl groups.
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δ ≈ 7.30-7.50 ppm (m, Ar-H): Meta- and para-protons of the flanking phenyl groups.
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δ ≈ 0.30 ppm (s, 9H, -Si(CH₃)₃): A sharp, characteristic singlet for the nine equivalent protons of the trimethylsilyl group.
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¹³C NMR (CDCl₃, 101 MHz):
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δ ≈ 140-145 ppm: Quaternary aromatic carbons (C-Si and C-Ph).
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δ ≈ 125-130 ppm: Aromatic CH carbons.
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δ ≈ -1.0 ppm: Methyl carbons of the -Si(CH₃)₃ group.
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Mass Spectrometry (EI): Expected molecular ion (M⁺) at m/z = 302.15.
Core Applications and Future Directions
The unique structure of this molecule positions it as a high-value intermediate in several advanced fields.
Ligand Development for Homogeneous Catalysis
The primary application of m-terphenyl derivatives is in the field of organometallic chemistry. By deprotonating one of the aromatic C-H bonds or by transforming the silyl group, (m-Terphenyl-5'-yl)trimethylsilane can be converted into a ligand. The bulky framework is capable of stabilizing highly reactive, low-coordinate metal complexes, which are often active catalysts.
Caption: The m-terphenyl ligand creates a steric pocket around a metal center (M).
Building Block for Organic Electronics
The π-conjugated m-terphenyl core makes it an interesting candidate for organic electronic materials.[11] While the bent structure disrupts the extensive π-stacking seen in linear systems, this can be an advantage for creating amorphous thin films with isotropic charge transport properties, useful in Organic Light-Emitting Diodes (OLEDs). The trimethylsilyl group can be used to tune solubility for solution-based processing (e.g., inkjet printing) or as a synthetic entry point to attach other electronically active moieties.
Scaffold in Medicinal Chemistry
In drug development, rigid scaffolds are used to orient functional groups in precise three-dimensional space to maximize interaction with biological targets like enzymes or receptors. The m-terphenyl scaffold provides a well-defined and rigid platform. While (m-Terphenyl-5'-yl)trimethylsilane is not a drug itself, it serves as an excellent starting material for synthesizing complex molecules where the two phenyl groups and the functionalized 5'-position can be elaborated into pharmacophores.[10] Its utility lies in the construction of novel, sterically-defined inhibitors or probes for biological systems.
Conclusion
(m-Terphenyl-5'-yl)trimethylsilane is more than a simple chemical; it is a molecular tool designed for steric control and synthetic versatility. Its rigid m-terphenyl backbone provides a unique three-dimensional architecture ideal for stabilizing reactive species, while the trimethylsilyl group offers a reliable handle for further chemical modification and property tuning. For researchers and developers in organometallic catalysis, organic electronics, and medicinal chemistry, this compound represents a powerful platform for building next-generation molecules and materials with precisely engineered properties.
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